[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide
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Overview
Description
[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azanium groups, using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of [(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E)-5-methyl-3-hexen-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol
- ®-4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pent-2-enoic acid
Uniqueness
The uniqueness of [(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide lies in its specific stereochemistry and the presence of multiple azanium groups, which confer unique chemical and biological properties .
Properties
CAS No. |
66-64-8 |
---|---|
Molecular Formula |
C25H48I2N2 |
Molecular Weight |
630.5 g/mol |
IUPAC Name |
[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide |
InChI |
InChI=1S/C25H48N2.2HI/c1-24-15-13-19(26(3,4)5)17-18(24)9-10-20-21-11-12-23(27(6,7)8)25(21,2)16-14-22(20)24;;/h18-23H,9-17H2,1-8H3;2*1H/q+2;;/p-2/t18-,19+,20-,21?,22?,23+,24-,25-;;/m0../s1 |
InChI Key |
ZVIZSIIUKWNKPJ-VGFHXRMQSA-L |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3C2CC[C@]4(C3CC[C@H]4[N+](C)(C)C)C)[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+](C)(C)C)C)[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
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